

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylthiophenothiazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylthiophenothiazine

Cat. No.: B120294

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthiophenothiazine, a phenothiazine derivative, is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3][4] Understanding its physicochemical properties is crucial for its application in drug design, development, and manufacturing processes. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **2-Methylthiophenothiazine**, detailed experimental methodologies for their determination, and a visualization of its role as a synthetic intermediate.

Physicochemical Properties

The fundamental physicochemical properties of **2-Methylthiophenothiazine** are summarized in the table below. These parameters are essential for predicting its behavior in various chemical and biological systems.

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₁ NS ₂	[2][5][6][7]
Molecular Weight	245.36 g/mol	[2][5][6][7]
Melting Point	135 - 144 °C	[5][7][8][9][10]
Boiling Point	190-200 °C at 0.05 Torr	[7][8][9]
Solubility	Slightly soluble in DMSO and Methanol.[7][9] Insoluble in water.	[7][9]
pKa (Predicted)	-1.51 ± 0.20	[7][9]
LogP (XLogP3)	4.7	[6]
Appearance	Off-White to Light Grey Solid/Powder	[7][9][11]
CAS Number	7643-08-5	[5][6][7][8]

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of organic compounds like **2-Methylthiophenothiazine**.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.

Methodology: Capillary Method

- **Sample Preparation:** A small amount of the crystalline **2-Methylthiophenothiazine** is finely powdered.[6][8] This powder is then packed into a capillary tube to a height of 2-3 mm.[5][8]
- **Apparatus:** A melting point apparatus, which consists of a heated block with a sample holder and a thermometer or a digital temperature sensor, is used.[9]

- Procedure: The capillary tube containing the sample is placed in the heating block of the apparatus.^[9] The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.^[9]
- Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded.^{[6][12]} The melting point is reported as the range T1-T2.^{[8][9]} For a pure compound, this range is typically narrow.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For compounds like **2-Methylthiophenothiazine**, which have a high boiling point, this is often determined under reduced pressure to prevent decomposition.

Methodology: Distillation Method (Under Reduced Pressure)

- Apparatus: A vacuum distillation setup is used, which includes a distillation flask, a condenser, a receiving flask, a vacuum pump, and a manometer to measure the pressure.
- Procedure: A sample of **2-Methylthiophenothiazine** is placed in the distillation flask. The system is evacuated to the desired pressure (e.g., 0.05 Torr).^{[7][8]} The sample is then heated.^[13]
- Data Recording: The temperature at which the liquid boils and the vapor condenses is recorded, along with the corresponding pressure.^{[13][14][15]} This provides the boiling point at that specific reduced pressure.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Shake-Flask Method

- Procedure: A known amount of **2-Methylthiophenothiazine** is added to a known volume of the solvent (e.g., DMSO, Methanol, water) in a flask.^{[7][10][11]} The flask is then sealed and agitated at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

- Analysis: After agitation, the solution is filtered to remove any undissolved solid. The concentration of **2-Methylthiophenothiazine** in the filtered solution is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

pKa Determination

The pKa is a measure of the strength of an acid in solution. For a weakly basic compound like a phenothiazine derivative, it is more accurately the pKa of its conjugate acid.

Methodology: Potentiometric Titration

- Sample Preparation: A solution of **2-Methylthiophenothiazine** is prepared in a suitable solvent mixture (e.g., water-ethanol).
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).^[16]^[17] The pH of the solution is monitored throughout the titration using a calibrated pH meter.^[16]
- Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added.^[18]^[19] The equivalence point is determined from the inflection point of the curve. The half-equivalence point, where half of the base has been neutralized, corresponds to the pH at which $\text{pH} = \text{pKa}$.^[18]^[19]

LogP Determination

The partition coefficient (LogP) is a measure of the lipophilicity of a compound, representing the ratio of its concentration in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water) at equilibrium.

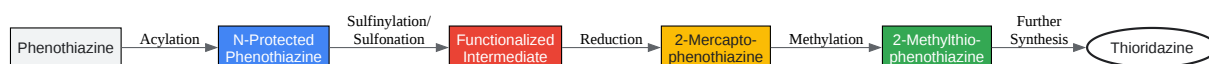
Methodology: HPLC Method

- Principle: The retention time of a compound on a reverse-phase HPLC column (e.g., C18) is correlated with its lipophilicity.^[20]^[21]^[22]

- Calibration: A series of standard compounds with known LogP values are injected into the HPLC system.[21][22] A calibration curve is constructed by plotting the logarithm of the retention factor (k') against the known LogP values.
- Sample Analysis: A solution of **2-Methylthiophenothiazine** is injected into the same HPLC system under identical conditions.
- Calculation: The retention factor for **2-Methylthiophenothiazine** is determined from its retention time. The LogP value is then calculated from the calibration curve.[23]

Role in Pharmaceutical Synthesis

2-Methylthiophenothiazine is a crucial intermediate in the synthesis of several psychoactive drugs, most notably Thioridazine.[2] The synthesis pathway generally involves the functionalization of a phenothiazine core.



[Click to download full resolution via product page](#)

Synthesis of **2-Methylthiophenothiazine** and its role as an intermediate.

The synthesis of **2-Methylthiophenothiazine** can be achieved through a multi-step process starting from phenothiazine.[2] This involves the protection of the nitrogen atom, followed by regioselective functionalization at the 2-position, reduction, and finally methylation to yield the desired product. This intermediate is then utilized in further synthetic steps to produce final drug molecules like Thioridazine.[2][24][25]

Biological Context

While **2-Methylthiophenothiazine** is primarily recognized as a synthetic intermediate, the broader class of phenothiazine derivatives exhibits a wide range of biological activities.[26][27][28] These activities include antipsychotic, antihistaminic, antiemetic, and more recently, anticancer and antimicrobial effects.[27][29] The biological activity of phenothiazines is often attributed to their ability to interact with various receptors and biological targets.[29] The

specific biological role and potential signaling pathway interactions of **2-Methylthiophenothiazine** itself are not extensively characterized in publicly available literature, as its primary utility lies in its role as a building block for more complex and pharmacologically active molecules.^{[1][4]}

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of **2-Methylthiophenothiazine**. The summarized data and outlined experimental protocols offer a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development. A clear understanding of these fundamental characteristics is indispensable for the efficient and effective utilization of this important pharmaceutical intermediate in the synthesis of life-saving medications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. EP0433841A2 - Process for the direct and regioselective functionalization in position 2 of phenothiazine - Google Patents [patents.google.com]
- 3. 2-Methylthiophenothiazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. chembk.com [chembk.com]
- 5. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 6. byjus.com [byjus.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. chem.ws [chem.ws]
- 12. scribd.com [scribd.com]
- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 15. cdn.juniata.edu [cdn.juniata.edu]
- 16. scribd.com [scribd.com]
- 17. Pka value of weak acid experiment by titrations method | PPTX [slideshare.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 20. agilent.com [agilent.com]
- 21. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 24. Process for the direct and regioselective functionalization in position 2 of phenothiazine - Patent 0499126 [data.epo.org]
- 25. JPH0586042A - Process for producing 2-mercapto-phenothiazine - Google Patents [patents.google.com]
- 26. scispace.com [scispace.com]
- 27. Recent progress in biological activities of synthesized phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Synthesis and Biological Activity of Phenothiazine Derivatives | Semantic Scholar [semanticscholar.org]
- 29. Possible Biological and Clinical Applications of Phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 2-Methylthiophenothiazine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b120294#physicochemical-properties-of-2-methylthiophenothiazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com